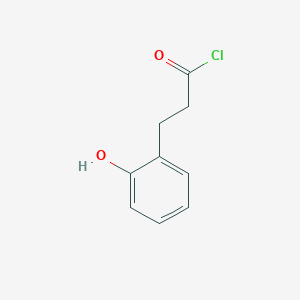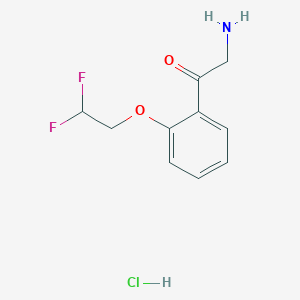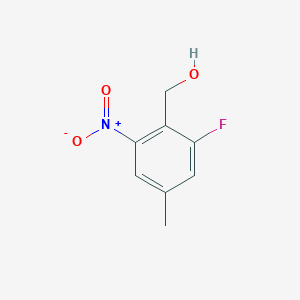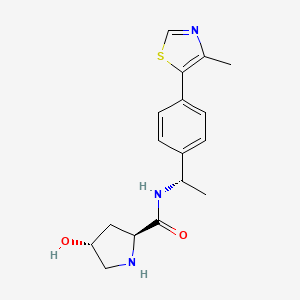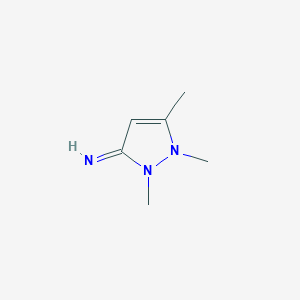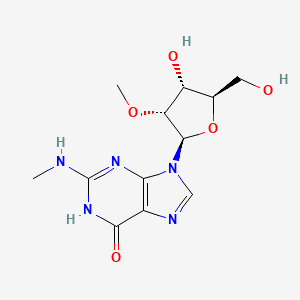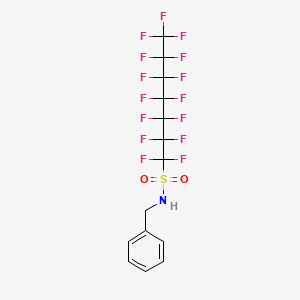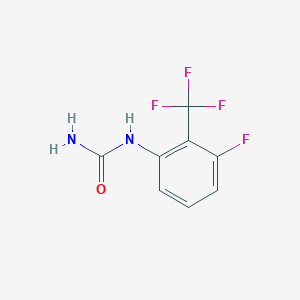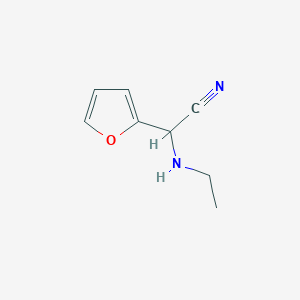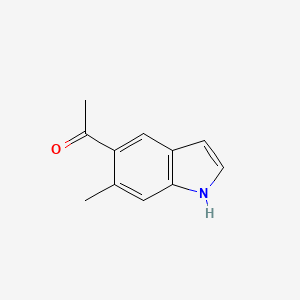
1-(6-Methyl-1H-indol-5-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Methyl-1H-indol-5-yl)ethan-1-one is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound features a methyl group at the 6th position of the indole ring and an ethanone group at the 1st position. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(6-Methyl-1H-indol-5-yl)ethan-1-one can be synthesized through several methods. One common approach involves the reaction of 6-methylindole with acetyl chloride in the presence of a base such as pyridine. The reaction proceeds via electrophilic substitution at the 1-position of the indole ring, yielding the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1-(6-Methyl-1H-indol-5-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted indole derivatives.
Applications De Recherche Scientifique
1-(6-Methyl-1H-indol-5-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(6-Methyl-1H-indol-5-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(1-Methyl-1H-indol-3-yl)ethan-1-one
- 1-(5-Hydroxy-2-methyl-1-(4-methylphenyl)-1H-indol-3-yl)ethanone
- 2-(5-Methoxy-1H-indol-3-yl)ethan-1-amine
Uniqueness
1-(6-Methyl-1H-indol-5-yl)ethan-1-one is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H11NO |
|---|---|
Poids moléculaire |
173.21 g/mol |
Nom IUPAC |
1-(6-methyl-1H-indol-5-yl)ethanone |
InChI |
InChI=1S/C11H11NO/c1-7-5-11-9(3-4-12-11)6-10(7)8(2)13/h3-6,12H,1-2H3 |
Clé InChI |
SQDYBUDYEKUGJG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=CN2)C=C1C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-[2-[2,5-Dimethyl-1-(thiophen-2-ylmethyl)pyrrol-3-yl]-2-oxoethoxy]chromen-2-one](/img/structure/B12860600.png)
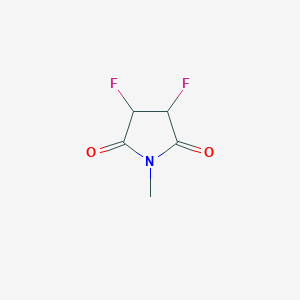
![2-(1,2,3,5,6,7-Hexahydropyrido[3,2,1-ij]quinolin-9-yl)ethanamine](/img/structure/B12860609.png)
